N-butyl-4-ethoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6283-99-4 |
|---|---|
Molecular Formula |
C13H19NO2 |
Molecular Weight |
221.29 g/mol |
IUPAC Name |
N-butyl-4-ethoxybenzamide |
InChI |
InChI=1S/C13H19NO2/c1-3-5-10-14-13(15)11-6-8-12(9-7-11)16-4-2/h6-9H,3-5,10H2,1-2H3,(H,14,15) |
InChI Key |
RNHJLBPPHPMRHT-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCC |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)OCC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for N-butyl-4-ethoxybenzamide and Closely Related Benzamide (B126) Analogues
The formation of the amide bond is a cornerstone of organic synthesis, and several reliable methods have been established for preparing benzamides like this compound.
Conventional Amide Bond Formation Strategies
The traditional and most common approach to forming an amide bond involves the reaction of a carboxylic acid with an amine. researchgate.netnih.gov This process, known as direct amidation, often requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. researchgate.netnih.gov Common activating agents include carbodiimides such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt). researchgate.netrsc.org Other reagents like thionyl chloride or acyl chlorides can also be used to convert the carboxylic acid into a more reactive acyl halide intermediate. researchgate.netrsc.org
For the synthesis of this compound, this would typically involve the reaction of 4-ethoxybenzoic acid with n-butylamine. The process generally requires a solvent and may be heated to drive the reaction to completion.
Phosphorus Oxychloride Mediated Synthesis of this compound
Phosphorus oxychloride (POCl₃) serves as an effective coupling reagent for the synthesis of amides from carboxylic acids and amines under mild conditions. rsc.orgresearchgate.netrsc.org This method provides a straightforward route to this compound. In a typical procedure, 4-ethoxybenzoic acid is reacted with n-butylamine in the presence of POCl₃. rsc.org The reaction is often carried out in a suitable solvent and may involve the use of a base to neutralize the acidic byproducts. researchgate.net A reported synthesis of this compound using this method resulted in an 84% yield. rsc.org
Advanced Synthetic Approaches Applicable to the this compound Core Structure
Modern synthetic chemistry offers more sophisticated and efficient methods for constructing amide bonds, which can be applied to the synthesis of this compound and its derivatives.
Copper-Catalyzed C-N Bond Formation through C-H/N-H Activation
Copper-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-N bonds. acs.orgbeilstein-journals.org These methods can involve the direct coupling of an aryl C-H bond with an amine N-H bond, offering a more atom-economical approach compared to traditional methods that require pre-functionalized starting materials. beilstein-journals.org While a specific example for this compound is not detailed, the general principle involves the reaction of a benzamide with a suitable coupling partner in the presence of a copper catalyst. acs.orgbeilstein-journals.orgacs.org This strategy allows for the direct amidation of C-H bonds, providing a versatile route to a wide range of benzamide derivatives. beilstein-journals.org
Chemo-enzymatic Synthesis Prospects for Benzamide Derivatives
The use of enzymes in organic synthesis, known as biocatalysis, offers a green and highly selective alternative to traditional chemical methods. nih.gov For the synthesis of benzamide derivatives, enzymes like lipases and nitrile hydratases have shown significant promise. nih.govrsc.org Lipase-mediated acylation can be used to form amide bonds with high enantioselectivity. nih.gov Nitrile hydratases can catalyze the hydration of nitriles to the corresponding amides. rsc.org While a direct chemo-enzymatic synthesis of this compound is not explicitly documented, the existing literature on the enzymatic synthesis of other benzamides suggests that such a route is feasible and could offer advantages in terms of sustainability and selectivity. unimi.itrsc.org
Derivatization Strategies for Structural Modification and Targeted Functionalization of this compound
The this compound scaffold can be chemically modified to create a library of related compounds with potentially different properties. Derivatization can be targeted at several positions on the molecule.
Modification of the N-butyl group: The alkyl chain can be varied in length, branching, or replaced with cyclic or aromatic moieties to explore structure-activity relationships.
Modification of the ethoxy group: The ethyl group can be replaced with other alkyl or aryl groups to modulate the electronic properties of the benzamide.
Substitution on the aromatic ring: The benzene (B151609) ring can be further functionalized with various substituents (e.g., halogens, nitro groups, etc.) to alter its physicochemical properties.
These modifications can be achieved through various synthetic transformations, including nucleophilic substitution, cross-coupling reactions, and electrophilic aromatic substitution, allowing for the targeted design and synthesis of novel this compound derivatives.
Chemical Derivatization for Enhanced Analytical Performance (e.g., in mass spectrometry, HPLC)
The analysis of benzamide compounds such as this compound via chromatographic methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) can be optimized through chemical derivatization. This process involves chemically modifying the analyte to produce a new compound with properties more suitable for a given analytical method. libretexts.org Derivatization can enhance detector response, improve chromatographic separation, and increase the volatility of a compound for gas-phase analysis. libretexts.orgresearchgate.net
For HPLC analysis, derivatization typically aims to introduce moieties that enhance detection, particularly for UV-Visible or fluorescence detectors. libretexts.org While this compound possesses a chromophore (the benzamide structure) that allows for UV detection, its sensitivity can be augmented. Derivatizing agents that introduce highly conjugated aromatic systems or fluorophores are employed for this purpose. libretexts.org For instance, reagents like 2-aminobenzamide (B116534) (2-AB) are used as fluorescent tags in HPLC, significantly improving detection sensitivity. frontiersin.orgnih.govresearchgate.net Post-column derivatization is another powerful technique where the analyte is modified after separation on the HPLC column, which can increase the signal for the target compound or selectively derivatize it to mitigate matrix effects. nih.gov
In the context of mass spectrometry, derivatization can improve ionization efficiency and lead to more informative fragmentation patterns. acs.org Benzoylation, using reagents like benzoyl chloride, is a common technique for derivatizing compounds with amine groups to form benzamides. acs.orgnih.gov This process is advantageous as the resulting benzamide derivatives often exhibit strong molecular ion peaks in their mass spectra, which aids in their characterization and identification. researchgate.net For GC-MS applications, derivatization is crucial for non-volatile compounds, converting them into more volatile derivatives suitable for the technique. oup.com
The table below summarizes common derivatization approaches applicable to functional groups found in benzamides and related structures for enhanced analytical performance.
| Derivatizing Agent | Target Functional Group(s) | Analytical Technique(s) | Purpose |
| Benzoyl Chloride | Primary & Secondary Amines, Alcohols | UHPLC-MS/MS, GC-MS | Increases ionization efficiency and produces stable derivatives with strong molecular ion peaks. researchgate.netacs.orgnih.gov |
| 2-Aminobenzamide (2-AB) | Reducing ends of glycans (by reductive amination) | HPLC with Fluorescence Detection (FLR), MS | Adds a fluorescent tag for highly sensitive detection. frontiersin.orgresearchgate.net |
| Procainamide | Reducing ends of glycans (by reductive amination) | HILIC-UPLC-FLR-MS | Acts as a fluorescent tag with a basic tertiary amine that enhances ionization for MS. frontiersin.org |
| Fluorinated Anhydrides (e.g., TFAA, PFPA) | Primary & Secondary Amines | GC-MS | Forms stable, volatile amides suitable for gas chromatography. oup.com |
TFAA: Trifluoroacetic anhydride; PFPA: Pentafluoropropionic anhydride; HILIC: Hydrophilic Interaction Liquid Chromatography; UPLC: Ultra-Performance Liquid Chromatography.
Synthetic Transformations for Novel Analogues Aimed at Specific Biological Activities
The this compound scaffold serves as a foundational structure for the development of novel analogues with tailored biological activities. Medicinal chemistry efforts focus on systematic modifications of this template to explore structure-activity relationships (SAR) and optimize pharmacological properties such as potency, selectivity, and metabolic stability. nih.gov Benzamide derivatives are of significant interest due to their wide range of reported pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. smolecule.comwalshmedicalmedia.com Synthetic transformations typically target three key regions of the molecule: the N-alkyl substituent, the alkoxy group, and the aromatic rings.
Modification of the N-Alkyl Group: The N-butyl group plays a crucial role in determining the lipophilicity of the molecule, which influences its ability to penetrate cell membranes. SAR studies have shown that varying the length and nature of this alkyl chain can significantly impact biological activity. For example, in a series of N-[4-(alkyl)cyclohexyl]-substituted benzamides tested for anti-inflammatory and analgesic properties, the specific alkyl group was a key determinant of potency. walshmedicalmedia.com Replacing the N-butyl group with other moieties, such as substituted piperidinyl or phenyl groups, is a common strategy to explore interactions with different biological targets and create analogues with distinct pharmacological profiles, including potential STAT3 inhibitors or anticonvulsants. walshmedicalmedia.comnih.gov
Modification of the Alkoxy Group: The 4-ethoxy group is another key site for synthetic modification. Altering the alkoxy chain length (e.g., from ethoxy to methoxy (B1213986) or butoxy) or replacing it entirely can fine-tune the molecule's solubility and binding affinity for target proteins. nih.gov For instance, the synthesis of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives with varying alkoxy chains has been pursued to develop new compounds with potential biological activities. asianpubs.org
Modification of the Aromatic Rings: Introducing substituents onto the phenyl rings or replacing them with other aromatic or heterocyclic systems is a primary strategy for generating novel analogues. The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide, which shows potential anti-inflammatory and anticancer properties, involves coupling 4-ethoxybenzoic acid with a complex heterocyclic amine, demonstrating a significant alteration of the N-phenyl portion of the parent structure. smolecule.com Similarly, studies on N-aryl-(3-nitro-4-alkoxy)benzamide analogues for anti-HCV activity highlight how substitutions on both aromatic rings are critical for potency. nih.gov
The following table details research findings on synthetic transformations of the benzamide scaffold to achieve specific biological activities.
| Structural Modification | Target Biological Activity | Research Finding |
| Introduction of a 3-nitro group on the benzoyl ring and variation of the 4-alkoxy group | Anti-HCV | A novel pharmacophore of N-aryl-(3-nitro-4-alkoxy)benzamide was identified, leading to potent lead compounds against the Hepatitis C virus. nih.gov |
| Replacement of the N-phenyl group with a substituted 1,2,5-oxadiazole moiety | Anti-inflammatory, Anticancer | The resulting analogue, N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-ethoxybenzamide, showed potential as a lead compound for drug development. smolecule.com |
| Modification of the N-substituent on the amide nitrogen | Antitumor | A study aimed at modifying the structure of Entinostat (a benzamide histone deacetylase inhibitor) led to N-substituted benzamide derivatives with improved anti-proliferative activities. nih.gov |
| Variation of the 4-alkoxy chain in N-(4-phenoxyphenyl)-4-alkoxybenzamide derivatives | General Biological Activities | Synthesis of a series of N-(4-(3,4-Dichlorophenoxy)-phenyl)-4-alkoxybenzamide derivatives was undertaken to explore new bioactive compounds. asianpubs.org |
Advanced Analytical Chemistry Methodologies
Chromatographic Techniques for Separation, Purity Assessment, and Quantification
Chromatography is a fundamental technique for the analysis of pharmaceutical compounds and other chemicals. chromtech.commdpi.com Its application is crucial for isolating the analyte of interest from impurities and formulation components, enabling precise and reliable measurement. chromtech.commdpi.com
High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, prized for its high sensitivity and accuracy in both qualitative and quantitative assessments. mdpi.com Reversed-phase HPLC (RP-HPLC) is particularly well-suited for analyzing benzamide (B126) derivatives. For a compound like N-butyl-4-ethoxybenzamide, a C18 or C8 stationary phase would typically be employed, taking advantage of the compound's moderate polarity. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. Detection is commonly achieved using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the analyte at a specific wavelength. measurlabs.com
Table 1: Illustrative HPLC/UPLC Parameters for Benzamide Analysis This table presents typical starting conditions for method development based on the analysis of related benzamide compounds.
| Parameter | HPLC | UPLC |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm) acgpubs.org |
| Mobile Phase | Acetonitrile/Methanol and buffered water (e.g., 10 mM ammonium formate) nih.gov | Gradient elution with similar solvents |
| Flow Rate | 0.8 - 1.5 mL/min | 0.3 - 0.6 mL/min acgpubs.org |
| Detector | DAD or UV-Vis | DAD or UV-Vis |
| Column Temp. | Ambient to 40 °C | 30 - 50 °C |
| Analysis Time | 10 - 30 min | < 5 min acgpubs.org |
Hyphenating liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool that combines the superior separation capabilities of LC with the sensitive and highly specific detection offered by MS. mdpi.com For benzamide analysis, Electrospray Ionization (ESI) is a common ionization technique, as it is effective for polar and semi-polar molecules. In positive ion mode, a benzamide like this compound would be expected to form a protonated molecule [M+H]⁺.
Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole (QqQ) mass spectrometer, enhances selectivity and sensitivity even further. nih.gov This technique, known as Multiple Reaction Monitoring (MRM), involves selecting the precursor ion (e.g., the [M+H]⁺ of this compound) in the first quadrupole, fragmenting it in the collision cell, and then monitoring for specific product ions in the third quadrupole. jfda-online.com This process drastically reduces chemical noise and allows for quantification at very low levels. UPLC-ESI-MS/MS methods are particularly valuable for bioanalytical studies, enabling the detection of picogram to nanogram levels of compounds in complex biological matrices. rsc.org The development of a UPLC-MS/MS assay for various anti-hormonal drugs, including benzamides, highlights the technique's robustness for therapeutic drug monitoring. nih.gov
Table 2: Representative UPLC-MS/MS Parameters for Benzamide Derivative Analysis Based on a method for the benzamide histone deacetylase inhibitor, MS-275. nih.gov
| Parameter | Setting |
| Chromatography | UPLC with a phenyl stationary phase |
| Mobile Phase | Methanol and 10 mM ammonium formate (pH 2.9) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection | Triple Quadrupole Mass Spectrometer |
| Monitored Transition | Specific precursor ion → product ion transition for the analyte |
| Internal Standard | Benzanilide nih.gov |
Gas Chromatography (GC) is a powerful separation technique, but it is generally restricted to analytes that are thermally stable and sufficiently volatile to be vaporized without decomposition. libretexts.org Benzamides, including this compound, typically possess low volatility and high polarity due to the amide functional group. This makes their direct analysis by GC challenging. rsc.org
To overcome this limitation, a chemical derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. sigmaaldrich.com A common approach is silylation, where active hydrogens (like the one on the amide nitrogen) are replaced with a nonpolar group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. sigmaaldrich.com For example, reacting the benzamide with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) would yield a volatile derivative suitable for GC analysis. sigmaaldrich.com When coupled with a mass spectrometer (GC-MS), this approach allows for both quantification and structural confirmation based on the characteristic fragmentation patterns of the derivative. chemrxiv.org
Electrophoretic Methods for Separation and Characterization of Benzamide Derivatives
Electrophoresis separates molecules based on their migration in an electric field, offering an alternative separation mechanism to chromatography. chromedia.org
Capillary Zone Electrophoresis (CZE), the most common form of capillary electrophoresis, separates analytes based on their charge-to-mass ratio. news-medical.net This technique is performed in a narrow-bore fused-silica capillary filled with a background electrolyte (buffer). nih.gov For benzamide derivatives to be analyzed by CZE, they must possess a net charge at the pH of the running buffer. While this compound is neutral, many related pharmaceutical compounds contain acidic or basic functional groups. For instance, a CZE method was developed for the determination of the cancer drug Gleevec (a benzamide derivative) and its metabolite in urine by running the separation at a low pH (pH 2), where the amine groups are protonated, imparting a positive charge. nih.gov Similarly, benzoate (B1203000) derivatives can be analyzed in an alkaline buffer, where the carboxylic acid is deprotonated to form a negatively charged carboxylate. jfda-online.com Therefore, CZE could be applicable to charged derivatives or impurities related to this compound.
Table 3: Example of CZE Conditions for the Analysis of a Benzamide Derivative (Gleevec) nih.gov
| Parameter | Condition |
| Capillary | Fused-silica (e.g., 75 µm I.D. x 60 cm) |
| Background Electrolyte | 100 mM phosphoric acid adjusted to pH 2 |
| Voltage | -25 kV (indicating separation of cations towards the cathode) |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 10 s at 0.5 p.s.i.) |
| Detection | UV |
Spectroscopic Characterization Techniques for Structural Elucidation and Confirmation
While separation techniques are vital for isolation and quantification, spectroscopic methods are indispensable for the definitive identification and structural elucidation of a compound.
For this compound, the primary techniques would be Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.
In the ¹H NMR spectrum of this compound, one would expect to see distinct signals for the aromatic protons on the benzene (B151609) ring, the -CH₂- and -CH₃ protons of the ethoxy group, and the protons of the n-butyl group (-CH₂-CH₂-CH₂-CH₃), as well as a broad signal for the N-H proton of the amide.
The ¹³C NMR spectrum would show characteristic peaks for the carbonyl carbon of the amide, the aromatic carbons (including those bonded to the oxygen of the ethoxy group and the amide group), and the carbons of the ethoxy and n-butyl substituents.
High-Resolution Mass Spectrometry (HRMS): HRMS, often using an ESI source, provides a highly accurate mass measurement of the parent ion (e.g., [M+H]⁺). This accurate mass allows for the determination of the elemental formula of the compound, which is a powerful tool for confirming its identity. For example, the calculated exact mass of the [M+H]⁺ ion for a related compound, N-(2-(diethylamino)pyrimidin-4-yl)-4-ethoxybenzamide (C₁₇H₂₃N₄O₂), was 315.1816, with the found value being 315.1821, confirming its elemental composition. rsc.org A similar analysis for this compound (C₁₃H₁₉NO₂) would provide strong evidence for its structure.
Table 4: Predicted and Reported Spectroscopic Data for a Structurally Related Ethoxybenzamide Derivative rsc.org Data for N-(2-(dimethylamino)pyrimidin-4-yl)-4-ethoxybenzamide (C₁₄H₁₇N₄O₂) is shown to illustrate the type of data obtained.
| Technique | Observation | Interpretation for this compound (Predicted) |
| ¹H NMR | δ 7.90–7.83 (m, 2H), 7.01–6.95 (m, 2H), 4.16–4.09 (m, 2H), 1.46–1.43 (m, 3H) | Signals for aromatic protons, O-CH₂ (quartet), and O-CH₂-CH₃ (triplet). Additional signals for the n-butyl group: N-CH₂, two internal -CH₂- groups, and a terminal -CH₃. |
| ¹³C NMR | δ 165.45, 162.46, 129.27, 114.54, 63.82, 14.66 | Signals for C=O, aromatic carbons, O-CH₂, O-CH₂-CH₃, and the four distinct carbons of the n-butyl group. |
| HRMS-ESI | [M+H]⁺ calcd for C₁₄H₁₇N₄O₂: 273.1346, found: 273.1352 | [M+H]⁺ calcd for C₁₃H₂₀NO₂: 222.1489. The measured mass should be within a few ppm of this value. |
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise insights into the hydrogen (¹H) and carbon (¹³C) skeletons of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides a definitive map of the proton environments within the molecule. Analysis of a spectrum recorded on a 400 MHz instrument using deuterated chloroform (B151607) (CDCl₃) as a solvent reveals distinct signals corresponding to each unique proton set. wiley.com
The aromatic protons on the ethoxy-substituted benzene ring appear as two multiplets in the downfield region, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the amide carbonyl group are observed at approximately δ 7.64 ppm, while the protons ortho to the ethoxy group are found further upfield around δ 6.82 ppm. A broad singlet at δ 5.99 ppm is characteristic of the amide N-H proton. The ethoxy group presents as a quartet at δ 4.00 ppm (J = 7.0 Hz) for the methylene (B1212753) (-OCH₂-) protons, coupled to the adjacent methyl protons, which appear as a corresponding triplet. The N-butyl group protons are also clearly resolved, including a triplet of triplets (td) at δ 3.36 ppm for the methylene group attached to the nitrogen atom. wiley.com
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment of Protons |
|---|---|---|---|
| 7.66 – 7.62 | m | - | 2 x Aromatic CH (ortho to C=O) |
| 6.84 – 6.80 | m | - | 2 x Aromatic CH (ortho to -OEt) |
| 5.99 | s | - | N-H |
| 4.00 | q | 7.0 | -OCH₂CH₃ |
| 3.36 | td | - | -NHCH₂- |
Data sourced from a 400 MHz spectrum in CDCl₃. wiley.com
¹³C NMR Spectroscopy
While specific experimental ¹³C NMR data for this compound is not detailed in the reviewed literature, analysis of the closely related analogue, N-(tert-Butyl)-4-ethoxybenzamide, provides valuable predictive information for the expected chemical shifts. tandfonline.com The carbon skeleton of the core benzamide and ethoxy functionalities would exhibit very similar resonance signals.
The most downfield signal is expected for the amide carbonyl carbon, which for the tert-butyl analogue appears at δ 166.46 ppm. tandfonline.com The aromatic carbons show distinct signals: the carbon attached to the ethoxy group (C-O) is highly deshielded, while the carbon attached to the amide group (C-C=O) is also significantly downfield. The carbons of the butyl and ethoxy aliphatic chains appear in the upfield region of the spectrum.
Table 2: ¹³C NMR Spectroscopic Data for the Analogue N-(tert-Butyl)-4-ethoxybenzamide
| Chemical Shift (δ) ppm | Assignment of Carbons |
|---|---|
| 166.46 | C=O (Amide) |
| Various | Aromatic Carbons |
| Various | Aliphatic Carbons (Butyl & Ethoxy) |
Data for the tert-butyl analogue provides an estimation of expected shifts for this compound. tandfonline.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
Analysis of structurally similar compounds, such as N-(tert-Butyl)-4-ethoxybenzamide, reveals the characteristic vibrational frequencies. tandfonline.com A prominent absorption band is expected in the region of 3354 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. tandfonline.com The amide I band, which is primarily due to the C=O stretching vibration, is one of the most intense peaks in the spectrum and is anticipated around 1631 cm⁻¹. tandfonline.com The spectrum also features C-H stretching vibrations for both the aromatic ring and the aliphatic butyl and ethoxy chains. Furthermore, the characteristic C-O stretching vibrations of the aryl ether linkage are expected to be present.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3354 | N-H Stretch | Secondary Amide |
| ~2970-2870 | C-H Stretch | Aliphatic (Butyl, Ethoxy) |
| ~1631 | C=O Stretch (Amide I) | Amide |
| ~1607 | C=C Stretch | Aromatic Ring |
| ~1545 | N-H Bend (Amide II) | Amide |
| ~1255 | C-O Stretch | Aryl Ether |
Frequencies are based on data from the analogue N-(tert-Butyl)-4-ethoxybenzamide. tandfonline.com
Computational and Theoretical Chemical Studies
Quantum Chemical Calculations and Molecular Modeling of N-butyl-4-ethoxybenzamide
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to predicting the intrinsic properties of a molecule. rsc.orgplos.org These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.
The electronic structure of this compound dictates its reactivity and intermolecular interactions. Quantum chemical methods are used to calculate key electronic descriptors.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. plos.org For benzamide (B126) scaffolds, DFT calculations at the B3LYP/6-311++G(d,p) level are commonly used to determine these values. rsc.org The ethoxy group (an electron-donating group) and the butyl group will influence the electron density distribution across the molecule.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of a molecule, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the oxygen atom of the carbonyl group is expected to be the most electron-rich region, making it a primary site for electrophilic attack and hydrogen bond acceptance. nottingham.ac.uk The amide proton (N-H) would be an electron-poor region, acting as a hydrogen bond donor. These maps are critical for predicting how the molecule will interact with biological targets like protein active sites. rsc.org
Mulliken Atomic Charges: This analysis partitions the total molecular charge among the individual atoms, providing a quantitative measure of the charge distribution. plos.org In this compound, the carbonyl oxygen would carry a significant negative charge, while the carbonyl carbon and the amide nitrogen's attached hydrogen would be positively charged. This charge distribution is fundamental to its ability to form specific intermolecular interactions, such as hydrogen bonds.
A representative table of calculated electronic properties for a benzamide scaffold is shown below.
| Property | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 to -7.5 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.0 to -2.0 eV |
| ΔE (HOMO-LUMO Gap) | Indicator of chemical stability and reactivity | 4.5 to 5.5 eV |
| Dipole Moment | Measure of the overall polarity of the molecule | 3.0 to 4.5 Debye |
| Note: These values are illustrative and would be specifically calculated for this compound using methods like DFT (e.g., B3LYP/6-31G(d,p)). |
The three-dimensional shape (conformation) of this compound is critical for its biological activity, as it must fit into the binding site of a target protein. Conformational analysis explores the different spatial arrangements of the atoms and their relative energies.
Potential Energy Surface (PES) Scans: A potential energy surface (PES) is a map of a molecule's energy as a function of its geometry. nih.gov By systematically changing specific dihedral angles (torsions) and calculating the energy at each step, a PES scan can identify the most stable (lowest energy) conformations and the energy barriers to rotation between them. rsc.orgjppres.com For this compound, key torsions to scan would include:
The rotation around the C(aryl)-C(O) bond, which determines the orientation of the carbonyl group relative to the ethoxy-substituted ring.
The rotation around the C(O)-N bond, which can affect the planarity of the amide group. researchgate.net
Rotations within the n-butyl and ethoxy chains.
Studies on related benzamides show that the amide group generally prefers a planar conformation to maximize resonance stabilization. nih.gov However, steric hindrance from bulky substituents can force it to twist. researchgate.net The PES scan reveals the energy cost of such distortions.
Energetic Profiles: The results of a PES scan are often plotted as an energetic profile, showing energy versus the rotation of a specific dihedral angle. These profiles reveal the global minimum (the most stable conformer) and local minima (other stable, but higher-energy, conformers). The peaks in the profile represent transition states, and their height corresponds to the rotational energy barrier. For this compound, the n-butyl chain's flexibility will result in multiple low-energy conformations.
| Dihedral Angle | Description | Expected Rotational Barrier | Most Stable Conformation |
| C(aryl)-C(O) | Rotation of the carbonyl group | Low to moderate | Planar or near-planar with the aromatic ring |
| C(O)-N | Amide bond rotation | High | Typically trans conformation of substituents on C and N |
| N-C(butyl) | Rotation of the butyl group | Low | Staggered conformations are favored |
| Note: This table presents expected findings for a conformational analysis of this compound. |
Molecular Dynamics Simulations for Ligand-Target Interactions
While quantum calculations are excellent for single molecules, molecular dynamics (MD) simulations are used to study the behavior of a molecule over time, especially its interaction with a much larger biological system like a protein. MD simulations apply classical mechanics to model the movements of atoms in the ligand and the protein, providing a dynamic picture of the binding process. nottingham.ac.ukpensoft.net
Once a potential protein target is identified, this compound can be computationally "docked" into its active site. An MD simulation is then run to assess whether this binding pose is stable. rsc.orgscience.gov
Root Mean Square Deviation (RMSD): RMSD is a measure of the average distance between the atoms of the ligand (or protein) over the course of the simulation compared to a reference structure. A low and stable RMSD value for the ligand indicates that it remains in its binding pocket without significant movement, suggesting a stable binding mode. pensoft.netnih.gov A simulation of a benzamide derivative might show an RMSD that plateaus below 3 Å, indicating stability. nih.gov
Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual atoms or residues around their average position during the simulation. science.govnih.gov High RMSF values for parts of the ligand, like the flexible butyl chain, indicate mobility, while low values for the core benzamide structure suggest it is held rigidly in place. For the protein, RMSF can highlight which residues in the active site are most affected by the ligand's presence.
Hydrogen Bond Analysis: MD simulations can track the formation and breaking of hydrogen bonds between the ligand and protein over time. Consistent hydrogen bonds, for instance between the amide N-H or carbonyl oxygen of this compound and polar residues in the active site, are strong indicators of stable and specific binding. nih.gov
| Analysis Metric | Purpose | Indication of Stable Binding |
| Ligand RMSD | Measures movement of the ligand from its initial docked pose. | Low, stable value (e.g., < 3 Å) after initial equilibration. nih.gov |
| Protein RMSF | Measures flexibility of protein residues. | Low fluctuation for active site residues interacting with the ligand. |
| Hydrogen Bonds | Tracks specific polar interactions over time. | High occupancy (>50%) for key hydrogen bonds throughout the simulation. |
| Note: This table summarizes the use of MD metrics to evaluate binding stability. |
Binding is not a simple lock-and-key process; both the ligand and the protein can change their conformations upon interaction, a phenomenon known as "induced fit." plos.org MD simulations are ideal for observing these changes. escholarship.orgnih.gov
Simulations can show how the flexible n-butyl and ethoxy groups of this compound might adapt their shape to fit optimally within a hydrophobic pocket of the target protein. Conversely, the protein may also undergo conformational shifts. For example, the side chains of amino acid residues in the active site might move to form more favorable interactions with the ligand. elifesciences.org In some cases, larger-scale changes can occur, such as the movement of a loop or helix region to "close" over the bound ligand, sequestering it from the solvent and stabilizing the complex. researchgate.net Analyzing the trajectory of an MD simulation can reveal these cooperative movements that are essential for biological function. escholarship.org
In Silico Approaches for Structure-Activity Relationship (SAR) Prediction and Optimization
Structure-Activity Relationship (SAR) studies aim to understand how changes in a molecule's structure affect its biological activity. acs.orgtandfonline.com In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, use computational descriptors to build mathematical models that predict the activity of new, unsynthesized compounds. leidenuniv.nlwisdomlib.orgsphinxsai.com
For this compound, an SAR study would involve systematically modifying its different parts:
The N-butyl group: The length and branching of the alkyl chain could be varied to probe the size and nature of the corresponding pocket in the protein target. Replacing the butyl group with other functionalities could explore different types of interactions.
The ethoxy group: The alkoxy chain length could be altered (e.g., methoxy (B1213986), propoxy) or replaced with other electron-donating or electron-withdrawing groups (e.g., methyl, chloro, trifluoromethyl) to tune the electronic properties of the phenyl ring and its interactions. acs.org
The benzamide core: Substitutions could be made at other positions on the phenyl ring to improve binding affinity or other properties. nih.gov
A QSAR model would be built using a set of known active and inactive benzamide analogues. nih.gov For each molecule, a wide range of "molecular descriptors" are calculated (e.g., molecular weight, logP, surface area, electronic properties). Statistical methods like multiple linear regression or partial least squares are then used to find a correlation between a subset of these descriptors and the measured biological activity (e.g., IC50). leidenuniv.nlwisdomlib.org The resulting equation can then be used to predict the activity of novel, designed analogues of this compound, prioritizing the synthesis of the most promising candidates. jppres.com
| Molecular Substructure | Potential Modifications | Rationale for SAR Study |
| N-butyl chain | Vary length (propyl, pentyl); add branching (isobutyl); introduce rings (cyclohexyl). | To optimize hydrophobic and van der Waals interactions in the binding pocket. |
| 4-ethoxy group | Vary alkyl length (methoxy); replace with halogens (Cl, F) or other groups. | To modulate electronic properties, hydrogen bonding potential, and steric fit. acs.org |
| Benzene (B151609) Ring | Add substituents at positions 2, 3, 5, or 6. | To explore additional binding interactions and optimize the molecule's orientation. nih.govnih.gov |
| Note: This table outlines a hypothetical SAR strategy for the optimization of this compound. |
Pharmacophore Modeling for Identifying Key Structural Features
Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For benzamide derivatives, these models are crucial for designing new compounds with enhanced activity for various targets, including enzymes and receptors.
Commonly identified pharmacophoric features for biologically active benzamide derivatives include:
Hydrogen Bond Acceptors (HBA): The carbonyl oxygen of the amide group is a consistent hydrogen bond acceptor. The oxygen of the ethoxy group can also serve as an HBA.
Hydrogen Bond Donors (HBD): The amide nitrogen (N-H) is a primary hydrogen bond donor. nih.govnih.gov
Aromatic Rings (AR): The substituted benzene ring is a key aromatic feature. nih.govnih.gov
Hydrophobic Features (HY): The n-butyl group and the ethyl portion of the ethoxy group contribute to hydrophobic interactions, which are often crucial for binding to target proteins. nih.gov
A typical pharmacophore model for a benzamide derivative might consist of a specific 3D arrangement of these features. For instance, studies on benzamide analogues as FtsZ inhibitors (antibacterial targets) and histone deacetylase (HDAC) inhibitors have led to the development of five-featured pharmacophore models. nih.govnih.gov One such model for FtsZ inhibitors included one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov Similarly, a model for HDAC inhibitors identified two aromatic rings, two hydrogen bond donors, and one hydrogen bond acceptor as critical features. nih.gov
In the context of this compound, a hypothetical pharmacophore model would highlight the spatial relationships between the ethoxy group's oxygen (HBA), the amide's carbonyl oxygen (HBA) and N-H group (HBD), the benzene ring (AR), and the n-butyl chain (HY). The precise geometry of these features is critical for biological activity and is determined by aligning a set of active molecules and identifying their common structural elements. nih.gov
Table 1: Common Pharmacophoric Features in Benzamide Derivatives
| Feature Type | Example in this compound | Potential Biological Interaction |
|---|---|---|
| Hydrogen Bond Acceptor (HBA) | Carbonyl Oxygen, Ether Oxygen | Interaction with donor groups (e.g., -NH, -OH) in a protein active site. nih.govnih.gov |
| Hydrogen Bond Donor (HBD) | Amide Hydrogen (N-H) | Interaction with acceptor groups (e.g., C=O, nitrogen atoms) in a protein active site. nih.govnih.gov |
| Aromatic Ring (AR) | 4-ethoxyphenyl ring | π-π stacking or hydrophobic interactions with aromatic amino acid residues. nih.govnih.gov |
| Hydrophobic Group (HY) | n-butyl group, ethyl group | Interaction with hydrophobic pockets within a target protein. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For benzamide derivatives, 3D-QSAR models are commonly developed.
The process involves:
Dataset Selection: A series of benzamide analogues with known biological activities (e.g., IC₅₀ values) is chosen. nih.govigi-global.com
Molecular Modeling and Alignment: The 3D structures of the molecules are generated and aligned based on a common scaffold or a pharmacophore model. nih.gov
Descriptor Calculation: Various molecular descriptors (e.g., steric, electronic, hydrophobic) are calculated for each molecule. nih.govpjps.pk
Model Generation and Validation: Statistical methods, such as Partial Least Squares (PLS), are used to build a regression model linking the descriptors to the biological activity. nih.gov The model's statistical significance and predictive power are then rigorously validated. nih.govnih.gov
Studies on various benzamide series have yielded statistically significant QSAR models. For example, a 3D-QSAR study on benzamide analogues as FtsZ inhibitors resulted in a model with a good correlation coefficient (R² = 0.8319) and cross-validated coefficient (Q² = 0.6213). nih.gov Another study on aminophenyl benzamides as HDAC inhibitors produced a model with an excellent correlation coefficient (r² = 0.99) and good predictive power (q² = 0.85). nih.gov
These models often generate contour maps that visualize the regions where certain properties would enhance or diminish biological activity. For instance, QSAR models for HDAC inhibitors suggested that adding hydrophobic substituents would enhance activity, while electron-withdrawing groups would have a negative impact. nih.gov For this compound, a QSAR model would likely indicate that the n-butyl and ethoxy groups contribute to the molecule's activity through steric and hydrophobic interactions. The model could predict how modifications to the butyl chain length or the substituent on the phenyl ring would affect its potency.
Table 2: Key Statistical Parameters in QSAR Models for Benzamide Derivatives
| Parameter | Description | Typical Value Range for Good Models | Reference |
|---|---|---|---|
| R² (Correlation Coefficient) | Indicates how well the model fits the training set data. | > 0.8 | nih.govnih.gov |
| Q² or r²(cv) (Cross-validated R²) | Measures the predictive ability of the model for the training set (internal validation). | > 0.5 | nih.govnih.govnih.gov |
| r²_pred (Predictive R²) | Measures the predictive ability of the model for an external test set. | > 0.6 | tandfonline.com |
| F-value (Fisher Ratio) | Indicates the statistical significance of the regression model. | High values are desirable. | nih.govnih.gov |
Pharmacological Activity and Mechanistic Investigations in Vitro
In Vitro Biological Activities of N-butyl-4-ethoxybenzamide and Related Benzamide (B126) Analogues
Receptor Binding and Functional Modulation (e.g., β-Adrenoceptors, Adenylyl Cyclase 1)
Benzamide derivatives have been explored for their potential to interact with and modulate the function of various receptors. Notably, certain (3-Amino-2-hydroxypropoxy)benzamides have been identified as β-adrenergic blocking agents. The interaction of benzamide analogues with G-protein coupled receptors, such as β-adrenoceptors, can lead to antagonist activity, which is influenced by the specific agonist-dependent state of the receptor.
The structure of the benzamide molecule plays a crucial role in its receptor binding affinity. For instance, bivalent ligands based on practolol, a known β-adrenoceptor antagonist, have been synthesized as diamide (B1670390) analogues to study their antagonist activity. Furthermore, heterocyclic acetamide (B32628) and benzamide derivatives have been investigated as potent β3-adrenergic receptor (AR) agonists.
While direct studies on this compound's effect on adenylyl cyclase 1 are not prevalent, the modulation of β-adrenoceptors by benzamide analogues implies a potential downstream effect on the adenylyl cyclase pathway, as β-adrenoceptors are coupled to this signaling cascade.
Enzyme Inhibition and Activation Mechanisms (e.g., p300 Histone Acetyl Transferase, Cyclooxygenase-2)
Benzamide compounds have demonstrated significant activity as enzyme inhibitors. A notable target is the p300 histone acetyltransferase (HAT), a transcriptional coactivator. Some benzamide derivatives act as activators of p300 HAT activity. For example, N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB) has been shown to activate the HAT activity of p300 in a dose-dependent manner. This activation is thought to occur through interaction with the amide groups of the enzyme's α-helix and β-sheets, leading to a conformational change that enhances enzymatic activity. Conversely, other studies have focused on the development of selective p300 HAT inhibitors for therapeutic purposes, such as in the context of liver fibrosis. Inhibition of p300 can reduce the expression of fibrosis-related genes.
The cyclooxygenase (COX) enzymes, particularly COX-2, are another important target for benzamide derivatives. Derivatization of the carboxylate moiety of nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) into amides has led to the development of potent and selective COX-2 inhibitors. The anti-inflammatory properties of some benzamides are attributed to their ability to block prostaglandin (B15479496) synthesis by inhibiting COX enzymes. For instance, certain resveratrol (B1683913) analogues with a benzamide structure have been synthesized and shown to be selective COX-2 inhibitors.
Below is a table summarizing the inhibitory activity of selected benzamide analogues on various enzymes.
| Compound/Analogue Class | Target Enzyme | Activity | IC50/Ki Value | Reference |
| 3-Oxybenzamide derivatives | Poly(ADP-ribose) polymerase (PARP) | Inhibition | Not specified | |
| N-(4-Chloro-3-(trifluoromethyl)phenyl)-2-ethoxybenzamide (CTB) | p300 Histone Acetyltransferase (HAT) | Activation | ~6-fold increase at 250 µM | |
| Indomethacin Amides | Cyclooxygenase-2 (COX-2) | Inhibition | Low-nanomolar range | |
| Resveratrol Analogues (Benzamides) | Cyclooxygenase-2 (COX-2) | Inhibition | Not specified | |
| 2-benzamido-N-(4-(N-(diaminomethylene)sulfamoyl)phenyl)benzamide | Acetylcholinesterase (AChE) | Inhibition | Ki = 15.51 ± 1.88 nM |
Cellular Assays for Antiproliferative, Antimicrobial, and Other Biological Responses
In vitro cellular assays have revealed the potential of this compound and its analogues in various therapeutic areas, including cancer and infectious diseases.
Antiproliferative Activity: Benzamide analogues have shown promising antiproliferative activity against various cancer cell lines. For instance, a study on five benzamide derivatives in A549 non-small cell lung cancer cells demonstrated that four of the compounds inhibited cell growth in a dose- and time-dependent manner. Benzamide derivatives are known to act as histone deacetylase (HDAC) inhibitors, which is a mechanism contributing to their anticancer effects. Some N-(aminopyridine) benzamide analogues have shown significant potency against prostate carcinoma (PC-3), breast carcinoma (MDA-MB-435S), and leukemia (Hut78, K562, and Jurkat E6-1) cells.
The following table presents the antiproliferative activity of selected benzamide analogues.
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Benzamide analogue 2D | A549 (non-small cell lung cancer) | Inhibition | 8.4 µM | |
| Benzamide analogue 2C | A549 (non-small cell lung cancer) | Inhibition | 11.5 µM | |
| N-(2-amino-4-pyridine) benzamide 4k | PC-3 (prostate carcinoma) | Inhibition | 1.1 µM | |
| Indazole derivative 97 | SK-MEL-3 (melanoma) | Inhibition | 1.12 ± 0.06 μM |
Antimicrobial Activity: Benzamide and its derivatives have also been reported to possess antimicrobial properties. For instance, benzamide has been shown to be effective against the Gram-negative bacterium Pseudomonas aeruginosa. The antimicrobial potential of these compounds is often linked to the presence of the benzamide core.
Antiviral Activity: A series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed and synthesized as potential antiviral agents, targeting deubiquitinase (DUB) enzymes in viruses like Adenovirus, HSV-1, and coxsackievirus. Several of these compounds exhibited strong antiviral activities with IC50 values in the micromolar range.
Elucidation of Structure-Activity Relationships (SAR) for Benzamide Derivatives
Impact of Substituent Variations on In Vitro Biological Potency
The biological activity of benzamide derivatives is highly dependent on the nature and position of substituents on the benzamide scaffold.
Substituents on the Benzene (B151609) Ring: The presence of electron-withdrawing or electron-donating groups on the phenyl ring can significantly influence activity. For example, in a series of N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamides, electronegative substituents in the para-position of the benzamide moiety increased potency as positive allosteric modulators of the metabotropic glutamate-5 receptor. In another study, the introduction of an ortho-amino group to the benzamide moiety was crucial for histone deacetylase (HDAC) inhibitory activity.
Substituents on the Amide Nitrogen: The nature of the substituent on the amide nitrogen also plays a critical role. For N-arylbenzamides, variations in the substituents on the N-aryl ring can modulate antioxidant capacity. In the case of indomethacin amides as COX-2 inhibitors, primary and secondary amides were found to be more potent than tertiary amides. For N-alkyl substituted benzamides, increasing the lipophilicity, for instance by replacing an N-ethyl-N-methyl group with an N-butyl group, can affect properties like aqueous solubility and membrane penetration.
Linker Modifications: The linker connecting the benzamide core to other chemical moieties can also be modified to enhance activity. For example, modifications to the linker in a series of N-benzoyl-2-hydroxybenzamides influenced their activity against various pathogens.
The table below illustrates the impact of substituent variations on the biological activity of benzamide derivatives.
| Compound Series | Variation | Effect on Activity | Reference |
| N-(1,3-Diphenyl-1H-pyrazol-5-yl)benzamides | Electronegative para-substituent on benzamide | Increased potency (mGluR5 modulation) | |
| Benzamide-based HDAC inhibitors | Ortho-amino group on benzamide | Essential for HDAC1, 2, 3 inhibition | |
| Indomethacin amides | Primary/Secondary vs. Tertiary amide | Primary/Secondary amides more potent COX-2 inhibitors | |
| N-Alkyl benzamides | N-butyl vs. N-ethyl-N-methyl | Increased lipophilicity with N-butyl | |
| N-benzoyl-2-hydroxybenzamides | Variation in para-substituent of the B ring | Enhanced potency with small electron-withdrawing groups |
In Vitro Metabolic Pathways and Biotransformation
Assessment of Metabolic Stability in Model In Vitro Systems
The initial step in characterizing the metabolism of a compound like N-butyl-4-ethoxybenzamide involves assessing its stability in standardized in vitro systems that mimic the metabolic environment of the liver.
Microsomal Stability Studies (e.g., liver microsomes)
Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells (hepatocytes) and are a rich source of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily responsible for most Phase I oxidative reactions. axispharm.comrsc.org Microsomal stability assays are a widely used, cost-effective method for early screening of metabolic lability. evotec.comprotocols.io
In a typical assay, the test compound is incubated with pooled liver microsomes from humans or other species (e.g., rat, mouse, dog) in the presence of necessary cofactors like NADPH. evotec.comprotocols.io The concentration of the parent compound is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). protocols.io The rate of disappearance allows for the calculation of key parameters like the metabolic half-life (t½) and intrinsic clearance (CLint), which indicate how quickly the compound is metabolized. axispharm.comprotocols.io While primarily used for Phase I metabolism, these systems can be adapted to study Phase II reactions by adding specific cofactors like UDPGA. evotec.com
Hepatocyte Incubation Models for Comprehensive Metabolic Profiling
For a more complete picture of a compound's metabolism, primary hepatocyte cultures are considered the gold standard. news-medical.neteuropa.eu Unlike microsomes, intact hepatocytes contain the full spectrum of both Phase I and Phase II metabolic enzymes in their natural cellular environment, as well as the necessary cofactors. nih.goveuropa.eu
Incubating this compound with suspensions of cryopreserved primary hepatocytes allows for the identification of a broader range of metabolites, including those formed through conjugation reactions. news-medical.net These assays can predict the intrinsic clearance of a compound and help identify potential species differences in metabolism, which is crucial for selecting appropriate animal models for further studies. news-medical.netyoutube.com
Table 1: Comparison of In Vitro Metabolic Systems
| Model System | Primary Enzymes | Metabolic Phases Covered | Key Applications |
|---|---|---|---|
| Liver Microsomes | Cytochrome P450s (CYPs), Flavin-containing monooxygenases (FMOs) | Primarily Phase I (can be adapted for Phase II) | High-throughput screening, Intrinsic clearance (Phase I), Metabolic stability assessment |
| Hepatocytes | Full complement of Phase I and Phase II enzymes | Phase I and Phase II | Comprehensive metabolite profiling, Prediction of in vivo clearance, Species comparison |
Identification and Characterization of In Vitro Metabolites of Benzamides
The metabolic transformation of benzamides like this compound proceeds through two main phases.
Phase I Biotransformations (e.g., Oxidative Reactions, N-dealkylation, Hydroxylation)
Phase I reactions introduce or expose polar functional groups (e.g., -OH, -NH2, -COOH) on the parent molecule, a process known as functionalization. nih.govdrughunter.com These reactions are predominantly catalyzed by CYP enzymes. nih.gov For this compound, several Phase I reactions are plausible:
N-dealkylation: This is a common metabolic pathway for compounds with N-alkyl groups. mdpi.com The N-butyl group can be hydroxylated at the α-carbon, leading to an unstable intermediate that cleaves to form 4-ethoxybenzamide (B1582668) and butyraldehyde. nih.govnih.gov Studies on N-alkyl-p-chlorobenzamides have shown that mono-N-dealkylation is an exclusive metabolic route in rat liver microsomes, with the rate depending on the nature of the alkyl group. nih.gov
Hydroxylation: This reaction involves the addition of a hydroxyl (-OH) group. It can occur at several positions:
Aliphatic Hydroxylation: The n-butyl chain is susceptible to hydroxylation at various carbons, particularly the terminal (ω) and sub-terminal (ω-1) positions, to form alcohol metabolites.
Aromatic Hydroxylation: The benzene (B151609) ring can be hydroxylated, although the position is influenced by the existing substituents. nih.gov
O-dealkylation: The ethoxy group (-OCH2CH3) on the benzene ring can be metabolized through O-de-ethylation to yield a phenol (B47542) metabolite (N-butyl-4-hydroxybenzamide) and acetaldehyde.
Phase II Biotransformations (e.g., Conjugation Reactions)
Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules. uomus.edu.iq This process, catalyzed by transferase enzymes, significantly increases the water solubility of the compound, facilitating its excretion. wikipedia.orgreactome.org
Following Phase I hydroxylation, the newly formed hydroxyl groups on the this compound molecule (either on the alkyl chain or the aromatic ring) become primary sites for Phase II conjugation. nih.gov The most common conjugation reactions include: drughunter.com
Glucuronidation: The attachment of glucuronic acid, mediated by UDP-glucuronosyltransferases (UGTs). This is a major pathway for many drugs. uomus.edu.iq
Sulfation: The conjugation of a sulfonate group, catalyzed by sulfotransferases (SULTs). drughunter.com
Table 2: Potential Metabolites of this compound
| Metabolic Phase | Reaction Type | Potential Metabolite |
|---|---|---|
| Phase I | N-dealkylation | 4-Ethoxybenzamide |
| O-dealkylation | N-butyl-4-hydroxybenzamide | |
| Aliphatic Hydroxylation | N-(hydroxybutyl)-4-ethoxybenzamide | |
| Aromatic Hydroxylation | N-butyl-2(or 3)-hydroxy-4-ethoxybenzamide | |
| Phase II | Glucuronidation | Glucuronide conjugate of a hydroxylated metabolite |
| Sulfation | Sulfate conjugate of a hydroxylated metabolite |
Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Contributions to Benzamide (B126) Metabolism
The human genome contains over 50 CYP enzymes, but a small number of these are responsible for the metabolism of the vast majority of drugs. rsc.org The primary isoforms involved in drug metabolism belong to the CYP1, CYP2, and CYP3 families. nih.govyoutube.com Notably, CYP3A4 is the most abundant isoform in the human liver and is involved in the metabolism of over 50% of marketed drugs. proteopedia.org Other important isoforms include CYP2D6, CYP2C9, CYP2C19, and CYP1A2. nih.gov
Identifying the specific CYP isoforms responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. This is typically achieved in vitro using two main approaches:
Recombinant Human CYP Enzymes: The compound is incubated individually with a panel of cDNA-expressed human CYP isoforms to see which ones catalyze its metabolism.
Chemical Inhibition: The compound is incubated in human liver microsomes in the presence of known selective inhibitors for specific CYP isoforms. A significant reduction in metabolism in the presence of a specific inhibitor points to the involvement of that particular enzyme.
Studies on the N-dealkylation of tertiary amides have demonstrated the direct involvement of the cytochrome P-450 enzyme system. nih.gov Similarly, the N-hydroxylation of benzamidine (B55565) is also supported by cytochrome P-450 involvement. nih.gov The specific isoforms that metabolize this compound would depend on its structural features, with factors like lipophilicity and steric bulk influencing which enzyme's active site it can access. nih.gov
Determination of Specific CYP Isoform Involvement in Metabolic Pathways
The specific cytochrome P450 (CYP) isoforms responsible for the metabolism of this compound would be identified through in vitro studies utilizing human liver microsomes and recombinant human CYP enzymes. frontiersin.org Based on data from analogous N-alkylated amides, it is highly probable that members of the CYP3A and CYP2D6 subfamilies play a significant role. nih.gov
Metabolic N-dealkylation is a biotransformation frequently catalyzed by various P450 isozymes, with a notable contribution from CYP3A4. nih.gov Studies on other N-alkylated amides have consistently demonstrated the involvement of CYP3A4 in their clearance. nih.gov While CYP2D6 is not typically associated with N-dealkylation of basic drugs, its participation in such reactions has been documented for certain compounds. nih.gov
The involvement of specific CYP isoforms in the metabolic pathways of this compound can be elucidated using a panel of recombinant human CYP enzymes. By incubating the compound with individual isoforms, the formation of metabolites can be quantified to determine the catalytic activity of each enzyme.
| Metabolic Pathway | Potentially Involved CYP Isoforms | Rationale based on Analogous Compounds |
| N-debutylation | CYP3A4, CYP2D6, CYP2C family | CYP3A4 is a key enzyme in the N-dealkylation of many N-alkylated amides. nih.gov CYP2D6 and CYP2C isoforms have also been implicated in the metabolism of some N-substituted compounds. nih.govnih.gov |
| Aromatic Hydroxylation | CYP1A2, CYP2C9, CYP2D6, CYP3A4 | These isoforms are commonly involved in the hydroxylation of aromatic rings in various drug molecules. nih.govnih.gov The specific isoform contribution would depend on the substrate's affinity for the active site. |
| O-deethylation | CYP2C9, CYP2C19 | O-dealkylation reactions are often catalyzed by CYP2C9 and CYP2C19, particularly for substrates with ether linkages. nih.gov |
In Vitro Drug-Drug Interaction Potential via Enzyme Inhibition or Induction
The potential for this compound to cause drug-drug interactions (DDIs) can be assessed by evaluating its capacity to inhibit or induce the activity of key drug-metabolizing enzymes, primarily the CYP isoforms. nih.gov Such interactions can lead to altered pharmacokinetic profiles of co-administered drugs, potentially resulting in therapeutic failure or toxicity. researchgate.net
Enzyme Inhibition:
In vitro enzyme inhibition studies are conducted to determine the concentration of this compound required to inhibit the activity of specific CYP isoforms by 50% (IC50 value). These studies typically involve incubating human liver microsomes with the compound and a probe substrate for each CYP isoform. A low IC50 value suggests a higher potential for clinically significant DDIs. juniperpublishers.com Given the structural similarities to other benzamide-containing compounds, there is a possibility of competitive or non-competitive inhibition of CYP enzymes. nih.gov For instance, some N-substituted sulfonamides have demonstrated inhibitory activity against various enzymes. juniperpublishers.com
Enzyme Induction:
Enzyme induction involves an increase in the synthesis of metabolizing enzymes, which can lead to accelerated metabolism of co-administered drugs. dundee.ac.uk The induction potential of this compound would be investigated in vitro using primary human hepatocytes. These cells are treated with the compound, and the expression levels of CYP mRNA and protein, as well as enzyme activity, are measured. An increase in these parameters would indicate an induction potential.
| Interaction Type | Method of Assessment | Potential Outcome |
| Enzyme Inhibition | IC50 determination using human liver microsomes and specific CYP probe substrates. | If this compound is a potent inhibitor of a major CYP isoform (e.g., CYP3A4, CYP2D6), it could increase the plasma concentrations of co-administered drugs metabolized by that isoform. nih.gov |
| Enzyme Induction | Treatment of primary human hepatocytes followed by measurement of CYP mRNA, protein, and activity levels. | If this compound is an inducer of CYP enzymes, it could decrease the plasma concentrations and therapeutic efficacy of co-administered drugs. dundee.ac.uk |
Conclusion and Future Academic Research Directions
Synthesis of Current Academic Understanding Regarding N-butyl-4-ethoxybenzamide and Related Benzamides
This compound is a member of the benzamide (B126) class of chemical compounds, characterized by a benzene (B151609) ring linked to an amide functional group. The structure of this compound is further distinguished by an N-butyl group and a 4-ethoxy group substitution. While specific research focused exclusively on this compound is limited, the broader family of benzamides has been the subject of extensive academic inquiry, revealing a wide range of chemical and biological activities.
The synthesis of this compound has been documented, with one method employing the use of phosphorus oxychloride as a coupling reagent for the amidation of 4-ethoxybenzoic acid with n-butylamine. rsc.org This reaction has been reported to yield the final product in high purity. rsc.org The general synthesis of N-substituted benzamides is a well-established area of organic chemistry, with various methods available, including microwave-assisted synthesis which can offer improved yields and reduced reaction times. niscair.res.in
The current understanding of this compound's properties is primarily based on its structural relationship to other, more extensively studied benzamides. Benzamide derivatives are recognized for their diverse pharmacological potential, including anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai The specific substitutions on the benzamide scaffold, such as the N-butyl and 4-ethoxy groups in the case of this compound, are known to significantly influence the compound's physicochemical properties and biological activity. For instance, the N-alkyl substitution can affect lipophilicity, which in turn can impact a molecule's pharmacokinetic profile.
In the broader context of benzamide research, structural modifications are a key strategy for developing compounds with specific biological targets. For example, some benzamide derivatives have been investigated as inhibitors of enzymes like acetylcholinesterase (AChE) and β-secretase (BACE1), which are implicated in Alzheimer's disease. mdpi.com Others have been explored as glucokinase activators for potential diabetes treatment or as inhibitors of soluble epoxide hydrolase for anti-inflammatory and pain relief applications. walshmedicalmedia.comnih.gov While no such specific activities have been reported for this compound, its core structure suggests that it could serve as a scaffold for the development of novel therapeutic agents.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 6283-99-4 |
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.3 g/mol |
| LogP (Predicted) | 3.15 |
| Boiling Point (Predicted) | 372.4°C at 760 mmHg |
| Flash Point (Predicted) | 179°C |
| Refractive Index (Predicted) | 1.503 |
Data sourced from Guidechem. guidechem.com
Identification of Remaining Research Gaps and Unexplored Avenues in Benzamide Chemistry and Biology
Despite the wealth of research into the benzamide class of compounds, significant research gaps remain, particularly concerning simpler derivatives like this compound. The primary gap is the lack of dedicated studies to determine its specific biological activity profile. While the broader class of benzamides shows promise in various therapeutic areas, the specific effects of this compound remain uninvestigated.
Unexplored avenues for research on this compound and related compounds include:
Comprehensive Biological Screening: A thorough screening of this compound against a wide range of biological targets would be a crucial first step in identifying any potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, antimicrobial, and neurological activities.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the N-butyl and 4-ethoxy groups could help to establish a clear structure-activity relationship. This would provide valuable insights into how these substitutions influence the compound's biological effects and could guide the design of more potent and selective derivatives.
Mechanism of Action Studies: For any identified biological activity, further research would be needed to elucidate the underlying mechanism of action. This could involve identifying the specific molecular targets and pathways through which the compound exerts its effects.
Pharmacokinetic Profiling: There is a lack of data on the absorption, distribution, metabolism, and excretion (ADME) of this compound. Understanding these pharmacokinetic properties is essential for assessing its potential as a drug candidate.
Advanced Material Applications: The potential of benzamides in materials science is an emerging area of interest. smolecule.com The specific properties of this compound could be harnessed for the development of novel materials with specific optical or electronic characteristics.
Perspectives on Future Scholarly Investigations and Methodological Advancements for the Compound
Future scholarly investigations into this compound should be directed at filling the aforementioned research gaps. A multidisciplinary approach, combining synthetic chemistry, pharmacology, and computational modeling, will be essential for a comprehensive understanding of this compound.
Methodological advancements that could be applied to the study of this compound include:
High-Throughput Screening (HTS): HTS technologies could be employed to rapidly screen this compound and a library of its derivatives against a large number of biological targets, accelerating the discovery of potential therapeutic applications.
Computational Modeling and Docking: In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can be used to predict the biological activity of this compound and to guide the design of new analogs with improved properties. walshmedicalmedia.com
Advanced Spectroscopic and Crystallographic Techniques: Detailed structural characterization using techniques like X-ray crystallography can provide precise information about the compound's three-dimensional structure and its interactions with biological targets.
"Green" Chemistry Approaches: Future synthetic efforts should focus on developing more environmentally friendly and efficient methods for the production of this compound and its derivatives, such as the use of microwave-assisted synthesis or palladium-catalyzed N-alkylation reactions. niscair.res.inresearchgate.net
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
